molecular formula C7H11N3O B11920780 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11920780
M. Wt: 153.18 g/mol
InChI Key: FKOULOBLHLHZPD-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 3-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-4-2-5-6(8-3-4)9-10-7(5)11/h4H,2-3H2,1H3,(H3,8,9,10,11)

InChI Key

FKOULOBLHLHZPD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NNC2=O

Origin of Product

United States

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